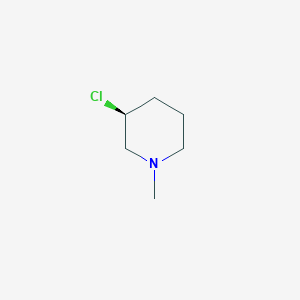

(S)-3-Chloro-1-methyl-piperidine

Description

(S)-3-Chloro-1-methyl-piperidine is a chiral piperidine derivative with a chlorine substituent at position 3 and a methyl group at the nitrogen atom (position 1). Its molecular formula is C₆H₁₂ClN, with a molar mass of 133.62 g/mol (calculated). The (S)-configuration at the stereocenter (C3) influences its interactions in chiral environments, making it relevant in asymmetric synthesis and medicinal chemistry. Piperidines are saturated six-membered heterocycles with one nitrogen atom, often utilized as building blocks in pharmaceuticals due to their conformational flexibility and bioavailability .

The chloro group at C3 enhances reactivity, while the methyl group at N1 modulates basicity and steric effects.

Properties

IUPAC Name |

(3S)-3-chloro-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISITZDNUGPQFO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-1-methyl-piperidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Chlorination: The piperidine is chlorinated at the third position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Methylation: The chlorinated intermediate is then methylated at the first position using methyl iodide or methyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-1-methyl-piperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are utilized.

Major Products Formed

Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include reduced piperidines and hydrocarbons.

Scientific Research Applications

Synthesis Overview

The synthesis of (S)-3-Chloro-1-methyl-piperidine typically involves chlorination of piperidine followed by methylation. The general steps include:

- Chlorination : Using reagents like thionyl chloride.

- Methylation : Utilizing methyl iodide in the presence of a base such as sodium hydride.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system. Its derivatives have shown potential in treating neurodegenerative diseases and various cancers.

- Neurodegenerative Diseases : It interacts with acetylcholinesterase (AChE), which is relevant for cognitive enhancement in Alzheimer's disease models.

- Cancer Treatment : Studies indicate cytotoxic effects against multiple myeloma and leukemia cell lines, demonstrating its role as an anticancer agent .

Organic Synthesis

This compound acts as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating diverse chemical entities.

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate neurotransmitter systems has implications for understanding neurological disorders.

Research indicates that this compound exhibits significant biological activities:

- Neurotransmitter Interaction : Potential effects on neurotransmitter systems relevant to neurological disorders.

- Enzyme Inhibition : Inhibits enzymes involved in metabolic processes, affecting cell signaling pathways.

Neuropharmacological Effects

Studies have demonstrated that this compound derivatives can enhance cognitive functions in animal models of Alzheimer's disease by inhibiting AChE activity.

Anticancer Activity

Recent research highlighted that synthetic derivatives of this compound showed strong anticancer efficacy against various cell lines, including:

- Multiple Myeloma (H929)

- Acute Myeloid Leukemia (MV411)

These studies suggest that certain derivatives stimulate transcriptional upregulation of p53 and Bax, leading to apoptosis induction .

Mechanism of Action

The mechanism of action of (S)-3-Chloro-1-methyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | pKa | Key Features |

|---|---|---|---|---|---|

| This compound | 3-Cl, 1-Me | C₆H₁₂ClN | 133.62 | ~11* | Chiral, reactive chloro group |

| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(aryl)piperidine-4-one | 1-ClCOCH₂, 3-Me, 2,6-aryl | C₂₆H₂₉ClNO₇ | 503.96 | N/A | Aryl groups enhance bioactivity |

| (S)-1-ethylpiperidin-3-amine dihydrogen chloride | 1-Et, 3-NH₂ | C₇H₁₆N₂ | 128.22 | 11.06 | High basicity, ethyl substituent |

*Estimated based on piperidine’s typical pKa (~11).

Research Findings

- Substituent Position : Chloro at C3 in the target compound offers a balance between reactivity (for further derivatization) and stability, unlike C2/C6 substituents in ’s compound, which enhance steric effects .

- Stereochemistry : The (S)-configuration may influence enantioselective binding in chiral environments, a critical factor in drug efficacy.

- Halogen Effects : Chlorine’s electronegativity modulates electron density, affecting interactions in biological systems compared to bromine or fluorine .

Biological Activity

(S)-3-Chloro-1-methyl-piperidine is a piperidine derivative with significant implications in medicinal chemistry and biological research. This compound's structural characteristics enable various biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chlorine atom and a methyl group. This configuration is crucial for its interaction with biological targets, including enzymes and receptors.

- Molecular Formula : C₆H₈ClN

- Molecular Weight : 133.59 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The compound can act as an inhibitor or modulator, influencing various biochemical pathways:

- Neurotransmitter Interaction : It has been studied for its potential effects on neurotransmitter systems relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease .

- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in critical metabolic processes, thereby affecting cell signaling pathways .

Medicinal Chemistry Applications

This compound serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system. Its derivatives have shown promising results in treating various conditions, including:

- Neurodegenerative Diseases : The compound's interaction with acetylcholinesterase (AChE) has been linked to cognitive enhancement in models of Alzheimer's disease .

- Cancer Treatment : Studies have demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia .

Case Studies

- Neuropharmacological Effects :

- Anticancer Activity :

Table 1: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.